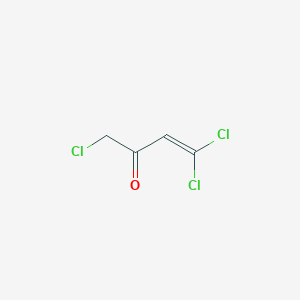

1,4,4-Trichlorobut-3-en-2-one

Description

Properties

CAS No. |

41501-60-4 |

|---|---|

Molecular Formula |

C4H3Cl3O |

Molecular Weight |

173.42 g/mol |

IUPAC Name |

1,4,4-trichlorobut-3-en-2-one |

InChI |

InChI=1S/C4H3Cl3O/c5-2-3(8)1-4(6)7/h1H,2H2 |

InChI Key |

CQUCSVSWHNTHNK-UHFFFAOYSA-N |

SMILES |

C(C(=O)C=C(Cl)Cl)Cl |

Canonical SMILES |

C(C(=O)C=C(Cl)Cl)Cl |

Origin of Product |

United States |

Reactivity and Intramolecular/intermolecular Transformations of 1,4,4 Trichlorobut 3 En 2 One

Fundamental Reactivity Derived from Electron-Withdrawing Chlorine Atoms and Conjugation

The electronic properties of 1,4,4-trichlorobut-3-en-2-one are significantly influenced by the presence of three electron-withdrawing chlorine atoms and the conjugation between the carbonyl group and the double bond. This electronic framework is central to understanding its fundamental reactivity.

The α,β-unsaturated carbonyl system in this compound is inherently electrophilic. The electronegative oxygen atom of the carbonyl group polarizes the carbon-oxygen double bond, inducing a partial positive charge on the carbonyl carbon. This effect is transmitted through the conjugated π-system to the β-carbon of the carbon-carbon double bond. libretexts.orgpressbooks.pub Resonance structures illustrate this electron delocalization, showing that both the carbonyl carbon (C-2) and the β-carbon (C-4) are electron-deficient and thus susceptible to nucleophilic attack. pressbooks.pub

The presence of three chlorine atoms further enhances the electrophilic character of the molecule. Chlorine atoms are strongly electron-withdrawing through the inductive effect, which further depletes electron density from the carbon skeleton, including the carbonyl carbon and the α,β-unsaturated system. This heightened electrophilicity makes this compound a highly reactive substrate for a variety of nucleophiles. beilstein-journals.org

Given its pronounced electrophilicity, this compound readily undergoes nucleophilic attack. Nucleophiles can react at two primary sites: the carbonyl carbon (1,2-addition) or the β-carbon (1,4-conjugate addition). libretexts.orgpressbooks.pub The regioselectivity of the attack is dependent on several factors, including the nature of the nucleophile and the reaction conditions. rsc.org

Softer, less basic nucleophiles generally favor 1,4-conjugate addition, leading to the formation of an enolate intermediate which is subsequently protonated. libretexts.org Harder, more basic nucleophiles, on the other hand, tend to attack the more polarized carbonyl carbon directly in a 1,2-addition fashion. rsc.org The electron-withdrawing chlorine atoms can influence the reaction pathway by modifying the relative electrophilicity of the two sites.

Cycloaddition and Heterocycle Formation Reactions

The diverse reactivity of this compound extends to its participation in cycloaddition reactions, providing pathways to complex cyclic and heterocyclic systems.

Pyrazole (B372694) derivatives are a significant class of heterocyclic compounds with a wide range of biological activities. nih.govd-nb.info The synthesis of pyrazoles often involves the cyclocondensation of a 1,3-dicarbonyl compound or a suitable equivalent with a hydrazine (B178648) derivative. chim.itorganic-chemistry.org this compound, as a highly functionalized 1,3-dielectrophile, can serve as a precursor for pyrazole synthesis.

The reaction typically proceeds through the initial nucleophilic attack of the hydrazine at one of the electrophilic centers of the butenone, followed by an intramolecular condensation and dehydration to form the aromatic pyrazole ring. The specific reaction conditions and the substitution pattern on the hydrazine will determine the final structure of the pyrazole derivative.

Halogenated ketones are valuable precursors for the synthesis of spiro heterocyclic compounds. nih.govnih.gov These are bicyclic systems where the two rings are joined at a single carbon atom. The synthesis of spiro heterocycles often involves an intramolecular nucleophilic attack from a tethered nucleophile onto the carbonyl carbon or an intermolecular reaction with a binucleophilic reagent. nih.govresearchgate.net

In the context of this compound, its reactive carbonyl group and the presence of leaving groups (chlorine atoms) provide opportunities for the construction of spirocyclic structures. For instance, reaction with a molecule containing two nucleophilic centers could lead to an initial reaction at the carbonyl or β-carbon, followed by an intramolecular cyclization involving one of the chlorine atoms to form the spirocyclic system.

Nucleophilic Substitution Reactions of Chlorine Atoms

The chlorine atoms in this compound are susceptible to nucleophilic substitution reactions. The reactivity of these chlorine atoms is influenced by their position on the carbon chain. The chlorine atoms at the C-4 position are vinylic, which are generally less reactive towards nucleophilic substitution than alkyl halides. However, the presence of the adjacent electron-withdrawing carbonyl group can activate these vinylic chlorides towards nucleophilic attack, particularly through a conjugate addition-elimination mechanism.

The chlorine atom at the C-1 position, being allylic, is expected to be more reactive towards S(_N)2 type reactions due to the stabilization of the transition state by the adjacent double bond. pearson.com The outcome of nucleophilic substitution reactions on this compound will depend on the nature of the nucleophile, the reaction conditions, and the relative reactivity of the different chlorine atoms. ksu.edu.sascience.gov

Rearrangement Reactions and Isomerizations

The electronic and steric properties of this compound and its derivatives make them prone to various rearrangement and isomerization reactions, which are fundamental to their synthetic utility.

Prototropic Allylic Rearrangements in Amination Processes

A significant reaction pathway observed in related compounds is the prototropic allylic rearrangement that occurs during amination. For example, the reaction of 1-aryl-2-bromo-3,4,4-trichlorobut-3-en-1-ones with secondary amines like morpholine (B109124) and diethylamine (B46881) results in a rearrangement. This process leads to the formation of 3-amino-1-aryl-2-bromo-4,4-dichlorobut-2-en-1-ones, which exist as a mixture of E and Z isomers. This transformation involves a shift of a proton and the double bond, driven by the formation of a more stable conjugated system.

Intramolecular Cyclization to Carbocyclic Systems (e.g., Indanones from 1-aryl-4,4,4-trichlorobut-2-en-1-ones)

Derivatives of this compound, specifically 1-aryl-4,4,4-trichlorobut-2-en-1-ones, undergo efficient intramolecular cyclization to form carbocyclic systems. When treated with a Brønsted superacid such as triflic acid (TfOH) at elevated temperatures (80 °C), these compounds are transformed into 3-trichloromethylindan-1-ones in high yields, often up to 92%. organicreactions.orgcopernicus.org

The reaction proceeds through the protonation of the carbonyl oxygen by the superacid, which generates a highly reactive O-protonated intermediate. organicreactions.orgcopernicus.org This intermediate then undergoes an intramolecular electrophilic attack on the aryl ring, leading to the formation of the five-membered indanone ring system. This cyclization has been successfully applied to a variety of substrates with different substituents on the aryl ring. organicreactions.org The same cyclization can also be achieved starting from 1-aryl-4,4,4-trichloro-3-hydroxybutan-1-ones, which first dehydrate under the superacidic conditions to form the corresponding enone that then cyclizes. organicreactions.orgcopernicus.org

| Aryl Substituent (Ar) | Reaction Time (h) | Yield (%) |

|---|---|---|

| 4-MeC6H4 | 2 | 92 |

| 4-EtC6H4 | 2 | 89 |

| 4-i-PrC6H4 | 3 | 88 |

| 4-t-BuC6H4 | 3 | 85 |

| 4-PhC6H4 | 4 | 81 |

| 4-FC6H4 | 10 | 75 |

| 4-ClC6H4 | 10 | 72 |

| 4-BrC6H4 | 10 | 68 |

Oxidation and Reduction Pathways of this compound

As an α,β-unsaturated ketone, this compound has two primary sites for reduction: the carbon-carbon double bond and the carbonyl group. The outcome of a reduction reaction is highly dependent on the reagent and conditions used.

1,4-Reduction (Conjugate Reduction): Reagents like sodium dithionite (B78146) or catalytic hydrogenation systems (e.g., H₂ with Pd/C) can selectively reduce the carbon-carbon double bond. This type of reduction, often called conjugate or Michael reduction, yields the corresponding saturated ketone, 1,4,4-trichlorobutan-2-one. This pathway is favored by reagents that act as soft nucleophiles.

1,2-Reduction: Strong hydride reagents, such as sodium borohydride (B1222165) (NaBH₄), typically attack the electrophilic carbonyl carbon. This 1,2-reduction leads to the formation of the allylic alcohol, 1,4,4-trichlorobut-3-en-2-ol. The Luche reduction, which uses NaBH₄ in the presence of a lanthanide chloride like CeCl₃, is particularly effective for the selective 1,2-reduction of enones. acs.org

Complete Reduction: The use of more powerful reducing agents, such as lithium aluminum hydride (LiAlH₄) or Raney Ni-Al alloy in an aqueous medium, can lead to the reduction of both the double bond and the carbonyl group, resulting in the formation of 1,4,4-trichlorobutan-2-ol. lew.ro

The oxidation of α,β-unsaturated ketones can also follow different pathways. A common oxidation reaction is epoxidation of the double bond. This can be achieved using an oxidant like hydrogen peroxide under basic conditions or a peroxy acid (e.g., m-CPBA). acs.org This reaction would convert this compound into its corresponding epoxide, 3,4-epoxy-1,4,4-trichlorobutan-2-one. The electron-poor nature of the double bond in enones makes them susceptible to nucleophilic epoxidation agents. acs.org Other oxidative conditions, particularly those involving strong oxidizing agents like ozone or potassium permanganate, could lead to the cleavage of the double bond.

Mechanistic Investigations of 1,4,4 Trichlorobut 3 En 2 One Reactions

Detailed Reaction Mechanisms for Nucleophilic Additions and Substitutions

The reaction of 1-aryl-4,4,4-trichlorobut-2-en-1-ones, which are structurally related to 1,4,4-trichlorobut-3-en-2-one, with various amines results in a nucleophilic substitution of the internal chlorine atom at the C-3 position. This transformation is notably accompanied by a prototropic allyl rearrangement, leading to the formation of 3-amino-4,4-dichloro-1-aryl-2-buten-1-ones.

The proposed mechanism for this reaction with a primary amine, for instance, involves the initial nucleophilic attack of the amine on the C-3 carbon. This is followed by the elimination of a chloride ion and a subsequent tautomeric shift to yield the more stable enamine product. The reaction with 2,4-dinitrophenylhydrazine, however, proceeds differently, yielding the corresponding 2,4-dinitrophenylhydrazone without the occurrence of an allyl rearrangement. This suggests that the nature of the nucleophile plays a crucial role in directing the reaction pathway.

| Reactant | Nucleophile | Product | Reaction Type |

| 3,4,4-Trichloro-1-(4-methylphenyl)-3-buten-1-one | Amines | 3-Amino-4,4-dichloro-1-(4-methylphenyl)-2-buten-1-one | Nucleophilic Substitution with Allyl Rearrangement |

| 3,4,4-Trichloro-1-(4-methylphenyl)-3-buten-1-one | 2,4-Dinitrophenylhydrazine | 3,4,4-Trichloro-1-(4-methylphenyl)-3-buten-1-one 2,4-dinitrophenylhydrazone | Nucleophilic Addition-Elimination |

Role of Reactive Intermediates in Cyclization Processes

In the presence of strong Brønsted superacids such as triflic acid (CF3SO3H), 1-aryl-4,4,4-trichlorobut-2-en-1-ones undergo an intramolecular cyclization to form 3-trichloromethylindan-1-ones in high yields. The key reactive intermediates in this process are O-protonated forms of the starting enones. These intermediates are generated by the protonation of the carbonyl oxygen by the superacid. This protonation significantly increases the electrophilicity of the enone system, facilitating the subsequent intramolecular electrophilic attack on the aromatic ring.

The reaction proceeds through the formation of a carbocationic intermediate, which then cyclizes to form the indanone product. This transformation can be considered a variant of the Nazarov cyclization. The stability and reactivity of these O-protonated intermediates have been studied both experimentally through NMR spectroscopy and theoretically using DFT calculations.

Superelectrophilic Activation and Carbocationic Intermediates

Superelectrophilic activation of organic molecules in strong acids is a powerful method for generating highly reactive cationic species. In the case of 1-aryl-4,4,4-trichlorobut-2-en-1-ones, this activation leads to the formation of carbocationic intermediates that are key to their reactivity.

In the presence of a strong Brønsted acid like triflic acid, the carbonyl oxygen of 1-aryl-4,4,4-trichlorobut-2-en-1-ones is protonated. This initial protonation is a critical step in the activation of the molecule for subsequent reactions. The resulting O-protonated species is a highly reactive electrophile. The protonation enhances the electron-withdrawing nature of the carbonyl group, further polarizing the conjugated system and increasing the positive charge density on the β-carbon.

The O-protonated forms of 1-aryl-4,4,4-trichlorobut-2-en-1-ones have been successfully generated and characterized in triflic acid using NMR spectroscopy. These studies, supported by DFT calculations, have provided valuable information about the structure and electronic distribution of these cationic intermediates. Under superelectrophilic conditions, it is also possible for conjugated enones to form O,C-diprotonated species, which are highly reactive dicationic intermediates. These dications can participate in a variety of electrophilic reactions.

Table of Selected ¹H and ¹³C NMR Data for a Representative 1-aryl-4,4,4-trichlorobut-2-en-1-one and its O-protonated form in TfOH

| Compound | Solvent | δ(H²) (ppm) | δ(H³) (ppm) | δ(C¹) (ppm) | δ(C²) (ppm) | δ(C³) (ppm) | δ(C⁴) (ppm) |

| 2a | CDCl₃ | 7.35 | 7.42 | 187.5 | 124.1 | 156.9 | 92.4 |

| B | TfOH | 7.85 | 7.96 | 208.8 | 121.6 | 162.9 | 90.2 |

| Δδ | 0.50 | 0.54 | 21.3 | -2.5 | 6.0 | -2.2 |

Note: Data corresponds to 1-phenyl-4,4,4-trichlorobut-2-en-1-one (2a) and its O-protonated form (B). Δδ represents the change in chemical shift upon protonation.

The O-protonated enones generated under superelectrophilic conditions are potent electrophiles capable of participating in electrophilic aromatic substitution reactions. A key example is the intramolecular cyclization of 1-aryl-4,4,4-trichlorobut-2-en-1-ones to 3-trichloromethylindan-1-ones. In this reaction, the activated enone undergoes an intramolecular Friedel-Crafts-type reaction where the aryl group acts as the nucleophile, attacking the electrophilic carbon of the protonated enone system to form a new carbon-carbon bond and a five-membered ring. The efficiency of this cyclization is dependent on the electronic nature of the substituents on the aromatic ring. Electron-donating groups on the aryl ring facilitate the cyclization, while electron-withdrawing groups can deactivate the ring towards this intramolecular electrophilic attack.

The formation of carbocationic intermediates during the superelectrophilic activation of this compound and its derivatives opens up the possibility of charge migration and skeletal rearrangements. While the primary documented reaction pathway for the aryl derivatives is a direct cyclization, other carbocationic rearrangements, such as hydride or alkyl shifts, are plausible, especially if they lead to more stable carbocationic intermediates. The distribution of positive charge in the O-protonated species is delocalized across the carbonyl carbon and the β-carbon of the enone system, influencing the regioselectivity of subsequent reactions. Detailed studies on the specific charge distribution and potential for skeletal rearrangements in the superelectrophiles of the parent this compound are an area for further investigation.

Kinetic and Thermodynamic Aspects of Reaction Pathways

The kinetic and thermodynamic parameters of reactions involving this compound are crucial for understanding the underlying mechanisms and predicting product distributions. Due to the polyfunctional nature of this compound, featuring a ketone, a carbon-carbon double bond, and multiple chlorine substituents, a variety of reaction pathways can be envisaged. The interplay between kinetic and thermodynamic control often dictates the final outcome of a reaction.

From a thermodynamic standpoint, the stability of reactants, intermediates, and products governs the position of equilibrium. Nucleophilic addition to the carbonyl group of α,β-unsaturated ketones is a fundamental reaction. The stability of the resulting tetrahedral intermediate is a key thermodynamic factor. While chloride is generally a good nucleophile, its addition to a carbonyl group to form a stable product is often thermodynamically unfavorable as the equilibrium may lie on the side of the starting materials. bham.ac.uk The presence of electron-withdrawing chlorine atoms can influence the electrophilicity of the carbonyl carbon, potentially affecting the thermodynamics of addition. masterorganicchemistry.comlibretexts.orglibretexts.org

Kinetically, the rates of competing reaction pathways determine the product distribution under conditions where equilibrium is not reached. For α,β-unsaturated systems, nucleophilic attack can occur at the carbonyl carbon (1,2-addition) or at the β-carbon (1,4-conjugate addition). The activation energy for each pathway will determine the rate at which the respective products are formed. Generally, 1,2-addition is often faster and thus the kinetically favored pathway, while the 1,4-addition product, if more stable, is the thermodynamically favored product.

The reactivity of the carbon-carbon double bond in chlorinated enones is also a significant factor. Studies on the gas-phase reactions of chlorine atoms with various unsaturated ketones provide insights into the kinetics of addition to the double bond. For instance, the rate constants for the reaction of atomic chlorine with related α,β-unsaturated ketones have been determined, as shown in the table below.

| Compound | Rate Constant (k) in cm³ molecule⁻¹ s⁻¹ x 10⁻¹⁰ |

|---|---|

| Acrolein | 2.5 ± 0.7 |

| Methacrolein | 2.9 ± 0.8 |

| Crotonaldehyde | 3.2 ± 0.9 |

| Methyl vinyl ketone | 2.0 ± 0.5 |

| 4-Chlorocrotonaldehyde | 1.6 ± 0.4 |

| Chloromethyl vinyl ketone | 2.0 ± 0.2 |

These values indicate that the reactions are generally fast. rsc.org The structure of the unsaturated ketone influences the rate constant, suggesting that the substituents on the double bond play a role in the reaction kinetics. rsc.org

Furthermore, the reaction of α,β-unsaturated carbonyl compounds with free chlorine in aqueous solutions has been investigated. The apparent second-order rate constants for these reactions are dependent on the concentration of hypochlorite (B82951) (OCl⁻). For a range of α,β-unsaturated carbonyls, these rate constants were found to be between 0.21 and 12 M⁻¹s⁻¹. nih.govnih.gov Acrolein, the simplest α,β-unsaturated aldehyde, demonstrated the highest reactivity in this study. nih.gov This suggests that the electronic and steric environment of the double bond significantly impacts the kinetic parameters of the reaction.

Computational studies on the chlorination of steroidal enones have provided further insights into the thermodynamics of such reactions. Density functional theory calculations can help predict reaction pathways by evaluating the free energy diagrams. For example, in the chlorination of steroidal dienones and trienones, computational data support spontaneous C4 chlorination to yield 4-chloro derivatives for trienones, and after further reaction, 9,10-epoxide structures for dienones. acs.orgacs.org For a simple steroidal enone like testosterone, in silico predictions suggest that C4 chlorination is the most probable pathway, although it is expected to be slow under environmentally relevant conditions. acs.orgacs.org These computational approaches highlight the importance of considering the relative energies of intermediates and transition states in understanding the thermodynamic favorability of different reaction pathways.

Applications of 1,4,4 Trichlorobut 3 En 2 One As a Synthetic Intermediate

Utilization in the Construction of Complex Organic Molecules

Trichloromethyl-substituted enones are highly effective intermediates for synthesizing complex carbocyclic and heterocyclic systems. The presence of both a conjugated double bond and an electron-withdrawing trichloromethyl group activates the molecule for a range of transformations.

A significant application is in the acid-catalyzed intramolecular cyclization to form indanone frameworks. Research has shown that 1-aryl-4,4,4-trichlorobut-2-en-1-ones undergo efficient transformation into 3-trichloromethylindan-1-ones when treated with a Brønsted superacid like triflic acid (TfOH). beilstein-journals.orgresearchgate.net The process involves the protonation of the carbonyl oxygen, which generates a highly reactive cationic intermediate that subsequently cyclizes via an intramolecular electrophilic attack on the adjacent aryl ring. beilstein-journals.orgresearchgate.net This method provides a direct route to densely functionalized indanones, which are important structural motifs in medicinal chemistry and materials science.

The reaction proceeds smoothly with a variety of substituted aryl groups, demonstrating its broad scope. The starting enones for these reactions can be readily prepared through the dehydration of the corresponding 1-aryl-4,4,4-trichloro-3-hydroxybutan-1-ones. beilstein-journals.orgresearchgate.net

Table 1: Synthesis of 3-Trichloromethylindan-1-ones from 1-Aryl-4,4,4-trichlorobut-2-en-1-ones Data sourced from studies on intramolecular cyclization in triflic acid. beilstein-journals.org

| Starting Aryl Enone (ArCOCH=CHCCl₃) | Product (3-Trichloromethylindan-1-one) | Yield (%) |

|---|---|---|

| Ar = Phenyl | 3-(Trichloromethyl)indan-1-one | 92 |

| Ar = 4-Methylphenyl | 5-Methyl-3-(trichloromethyl)indan-1-one | 91 |

| Ar = 4-Methoxyphenyl | 5-Methoxy-3-(trichloromethyl)indan-1-one | 85 |

| Ar = 4-Chlorophenyl | 5-Chloro-3-(trichloromethyl)indan-1-one | 88 |

| Ar = 4-Bromophenyl | 5-Bromo-3-(trichloromethyl)indan-1-one | 89 |

Role as a Precursor for Novel Pharmaceutical Compounds and Bioactive Molecules

The electrophilic nature of polychlorinated butenones makes them excellent precursors for a variety of heterocyclic compounds, many of which are privileged scaffolds in drug discovery. The reaction of these intermediates with difunctional nucleophiles provides a direct pathway to five- and six-membered rings.

For instance, studies on the reactivity of 1-aryl-2-bromo-3,4,4-trichlorobut-3-en-1-ones, a related polychlorinated butenone, with reagents like hydrazine (B178648), hydroxylamine, and thiourea (B124793) have resulted in the synthesis of pyrazoles, isoxazoles, and thiazoles, respectively. researchgate.net These heterocyclic cores are central to a vast number of pharmaceutical agents with diverse therapeutic applications. The ability to introduce a substituted aroyl group and a trichlorovinyl moiety into these rings offers a route to novel chemical entities with potential biological activity. researchgate.net

The general reactivity pattern involves nucleophilic attack on the carbonyl carbon or conjugate addition, followed by intramolecular cyclization and elimination, leading to the formation of the stable heterocyclic ring. This versatility underscores the potential of compounds like 1,4,4-trichlorobut-3-en-2-one as starting materials for generating libraries of bioactive molecules for screening and drug development.

Intermediate in the Synthesis of Agrochemicals and Related Specialty Chemicals

The synthesis of agrochemicals often relies on the construction of complex heterocyclic and carbocyclic structures that exhibit high biological activity and selectivity. nih.gov The utility of polychlorinated butenones in synthesizing diverse molecular frameworks makes them valuable intermediates in this field.

While direct application of this compound in commercial agrochemical synthesis is not widely documented, its potential is evident. The ability to construct substituted pyrazoles, isoxazoles, and thiazoles from related precursors is highly relevant, as these scaffolds are present in numerous commercial fungicides, herbicides, and insecticides. researchgate.net For example, the pyrazole (B372694) ring is a key component of several modern fungicides. The trichloromethyl group can also impart specific properties, such as increased lipophilicity and metabolic stability, which are often desirable in agrochemical design.

Strategic Integration in Multi-Component and Cascade Reaction Sequences

Multi-component reactions (MCRs) and cascade (or tandem) reactions are highly efficient synthetic strategies that allow for the construction of complex molecules in a single operation, reducing waste and improving atom economy. rsc.org α,β-Unsaturated carbonyl compounds are ideal substrates for such processes due to their multiple reactive sites. wikipedia.org

This compound and its analogs possess both an electrophilic carbonyl carbon and an electrophilic β-carbon, making them susceptible to 1,2-addition and 1,4-conjugate addition (Michael addition), respectively. pressbooks.pub This dual reactivity can be exploited in cascade sequences. A hypothetical cascade reaction could involve an initial Michael addition of a nucleophile to the β-carbon, generating an enolate intermediate. This enolate could then participate in a subsequent intramolecular reaction, such as an aldol (B89426) condensation or a nucleophilic substitution, to form a cyclic product in a single pot. The strategic placement of functional groups within the nucleophile could allow for the rapid assembly of complex ring systems. Although specific examples involving this compound are not reported, its fundamental reactivity profile makes it a prime candidate for integration into such elegant and efficient synthetic strategies.

Spectroscopic and Structural Elucidation of 1,4,4 Trichlorobut 3 En 2 One and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural analysis of organic molecules, providing insights into the connectivity and chemical environment of individual atoms. For a molecule such as 1,4,4-Trichlorobut-3-en-2-one, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments would be essential for unambiguous structural confirmation.

¹H NMR Spectroscopic Analysis

The ¹H NMR spectrum of this compound is expected to be relatively simple, showing a limited number of signals corresponding to the magnetically non-equivalent protons in the molecule. The key proton signal would arise from the vinyl proton at the C3 position. The chemical shift of this proton would be significantly influenced by the presence of the electron-withdrawing carbonyl group and the chlorine atoms.

Based on data from analogous chlorinated and unsaturated systems, the vinyl proton is anticipated to resonate in the downfield region, likely between 6.5 and 7.5 ppm. The exact chemical shift would be dependent on the solvent used for the analysis. In the absence of neighboring protons, this signal would appear as a singlet. The methyl protons of the acetyl group would give rise to another singlet, expected to appear further upfield, typically in the range of 2.2-2.7 ppm.

Hypothetical ¹H NMR Data for this compound

| Proton Assignment | Chemical Shift (ppm) | Multiplicity | Integration |

| -CH= | 6.8 - 7.2 | Singlet | 1H |

| -C(O)CH₃ | 2.3 - 2.6 | Singlet | 3H |

¹³C NMR Spectroscopic Analysis

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. For this compound, four distinct carbon signals are expected. The carbonyl carbon of the ketone is the most deshielded and would appear significantly downfield, typically in the range of 190-205 ppm. The two olefinic carbons (C3 and C4) would resonate in the vinylic region, with their chemical shifts influenced by the attached chlorine atoms. The C4 carbon, bearing two chlorine atoms, would be expected at a higher chemical shift than the C3 carbon. The methyl carbon of the acetyl group would be the most shielded, appearing in the upfield region of the spectrum.

Hypothetical ¹³C NMR Data for this compound

| Carbon Assignment | Chemical Shift (ppm) |

| C=O | 195 - 200 |

| -C Cl₂ | 135 - 145 |

| =C H- | 125 - 135 |

| -CH₃ | 25 - 35 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound would be characterized by specific absorption bands corresponding to the vibrations of its constituent bonds.

The most prominent feature in the IR spectrum would be the strong absorption band due to the C=O stretching vibration of the ketone group. For α,β-unsaturated ketones, this band typically appears in the region of 1650-1700 cm⁻¹. The conjugation with the C=C double bond lowers the frequency compared to a saturated ketone (typically 1715 cm⁻¹).

Another key absorption would be the C=C stretching vibration of the alkene, which is expected in the range of 1600-1650 cm⁻¹. The C-Cl stretching vibrations would give rise to strong absorptions in the fingerprint region, typically between 600 and 800 cm⁻¹. The C-H stretching of the methyl group would be observed around 2900-3000 cm⁻¹.

Expected IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| C=O (Ketone) | Stretch | 1680 - 1700 | Strong |

| C=C (Alkene) | Stretch | 1610 - 1640 | Medium |

| C-Cl | Stretch | 600 - 800 | Strong |

| C-H (sp³) | Stretch | 2920 - 2980 | Medium |

| C-H (sp²) | Stretch | 3010 - 3050 | Medium |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The presence of a conjugated system, the α,β-unsaturated ketone, in this compound makes it a chromophore that absorbs UV radiation.

Two main electronic transitions are expected for this compound:

A π → π * transition, which is typically of high intensity (large molar absorptivity, ε). This transition involves the excitation of an electron from a π bonding orbital to a π* antibonding orbital of the conjugated system. For similar enone systems, the λ_max for this transition is expected to be in the range of 220-250 nm.

An n → π * transition, which is of much lower intensity (small ε). This transition involves the excitation of a non-bonding electron from the oxygen atom of the carbonyl group to a π* antibonding orbital. The λ_max for this transition typically appears at longer wavelengths, in the range of 300-330 nm.

The positions of these absorption maxima can be influenced by the solvent polarity.

Expected UV-Vis Absorption Data for this compound

| Transition | Expected λ_max (nm) | Molar Absorptivity (ε) |

| π → π | 220 - 250 | High |

| n → π | 300 - 330 | Low |

High-Resolution Mass Spectrometry for Molecular Formula Determination and Fragmentation Analysis

High-resolution mass spectrometry is a powerful tool for determining the elemental composition of a molecule with high accuracy. For this compound, with a molecular formula of C₄H₃Cl₃O, HRMS provides an exact mass measurement that can confirm this composition. The theoretical monoisotopic mass of this compound is calculated to be 171.9249 g/mol . An experimental HRMS measurement yielding a value extremely close to this theoretical mass would serve as strong evidence for the proposed molecular formula.

A key feature in the mass spectrum of a chlorine-containing compound is its characteristic isotopic pattern. Naturally occurring chlorine exists as two primary isotopes: ³⁵Cl (75.77% abundance) and ³⁷Cl (24.23% abundance). The presence of three chlorine atoms in this compound results in a distinctive cluster of peaks for the molecular ion [M]⁺• and its isotopologues. This cluster would exhibit peaks at M, M+2, M+4, and M+6, with relative intensities dictated by the statistical probability of the different isotopic combinations. The expected approximate intensity ratio for a molecule with three chlorine atoms is 27:27:9:1. The observation of this pattern is a definitive indicator of the number of chlorine atoms in the molecule.

Fragmentation analysis, often performed using tandem mass spectrometry (MS/MS), provides insight into the compound's structure by breaking the molecular ion into smaller, charged fragments. For this compound, several fragmentation pathways can be predicted based on its α,β-unsaturated ketone structure:

Alpha-Cleavage: A common fragmentation for ketones is the cleavage of the bond adjacent to the carbonyl group. This could lead to the formation of a stable acylium ion, [CH=CHCCl₃]⁺ or [CH₃CO]⁺, by breaking the C2-C3 bond or the C1-C2 bond, respectively. The formation of the [R-C≡O]⁺ acylium ion is often a favorable pathway due to its resonance stabilization.

Loss of a Chlorine Radical: Fragmentation could occur through the loss of a chlorine radical (•Cl) from the molecular ion, resulting in a [C₄H₃Cl₂O]⁺ fragment.

Loss of Carbon Monoxide: The elimination of a neutral carbon monoxide (CO) molecule is another characteristic fragmentation pathway for carbonyl compounds, which would yield a [C₃H₃Cl₃]⁺• fragment.

| Parameter | Value |

|---|---|

| Molecular Formula | C₄H₃Cl₃O |

| Theoretical Monoisotopic Mass | 171.9249 g/mol |

| Expected Isotopic Peaks [M]⁺• | M, M+2, M+4, M+6 |

| Expected Intensity Ratio | 27:27:9:1 |

| Predicted Fragmentation (Alpha-Cleavage) | Formation of acylium ions, e.g., [CH=CHCCl₃]⁺ |

| Predicted Fragmentation (Neutral Loss) | Loss of CO, Loss of Cl |

X-ray Crystallography for Solid-State Structural Elucidation

While experimental crystallographic data for this compound itself is not publicly available, the solid-state structures of its precursors, 1-aryl-4,4,4-trichloro-3-hydroxybutan-1-ones, have been unambiguously determined using single-crystal X-ray diffraction. beilstein-journals.org This technique provides the most definitive structural information, including precise bond lengths, bond angles, and the conformation of the molecule in the crystal lattice.

The crystallographic data for several derivatives, such as 4,4,4-trichloro-1-(4-fluorophenyl)-3-hydroxybutan-1-one (compound 1g in the cited study) and 4,4,4-trichloro-3-hydroxy-1-(4-iodophenyl)butan-1-one (compound 1h ), have been deposited in the Cambridge Crystallographic Data Centre (CCDC). beilstein-journals.org For instance, the data for these specific precursors can be accessed via their deposition numbers CCDC 2237593 and CCDC 2237594, respectively. beilstein-journals.org This information confirms the molecular connectivity and provides invaluable insight into the steric and electronic effects of the aryl and trichloromethyl groups on the molecular geometry, which would be expected to influence the structure of the resulting enone.

| Compound Derivative | CCDC Deposition Number |

|---|---|

| 4,4,4-Trichloro-1-(4-fluorophenyl)-3-hydroxybutan-1-one | 2237593 |

| 4,4,4-Trichloro-3-hydroxy-1-(4-iodophenyl)butan-1-one | 2237594 |

| 4,4,4-Trichloro-3-hydroxy-1-(1,2,4-trimethylphenyl)butan-1-one | 2237595 |

| 4,4,4-Trichloro-3-hydroxy-1-(2,4,5-trimethylphenyl)butan-1-one | 2237596 |

| 1-(4-tert-Butylphenyl)-4,4,4-trichloro-3-hydroxybutan-1-one | 2237597 |

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentage of each element within a compound. For a pure sample of this compound (C₄H₃Cl₃O), the theoretical elemental composition can be calculated based on its atomic constituents and molecular weight. This technique is crucial for verifying the empirical formula of a newly synthesized compound and assessing its purity.

The standard method for determining the carbon, hydrogen, and halogen content is combustion analysis. In this process, a weighed sample is burned in a stream of oxygen at high temperature, converting carbon to carbon dioxide (CO₂), hydrogen to water (H₂O), and chlorine to hydrogen chloride (HCl). These combustion products are then quantitatively measured, allowing for the calculation of the original percentage of each element. An experimentally determined composition that matches the theoretical values to within ±0.4% is typically considered confirmation of the compound's purity and elemental makeup.

| Element | Symbol | Atomic Mass (g/mol) | Number of Atoms | Total Mass (g/mol) | Mass Percentage (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.011 | 4 | 48.044 | 27.70% |

| Hydrogen | H | 1.008 | 3 | 3.024 | 1.74% |

| Chlorine | Cl | 35.453 | 3 | 106.359 | 61.31% |

| Oxygen | O | 15.999 | 1 | 15.999 | 9.22% |

| Total | 173.426 | 100.00% |

Computational and Theoretical Investigations of 1,4,4 Trichlorobut 3 En 2 One

Quantum Chemical Calculations (e.g., DFT) for Molecular Structure and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the fundamental characteristics of 1,4,4-trichlorobut-3-en-2-one. DFT methods offer a favorable balance between computational cost and accuracy, making them a standard approach for studying the molecular and electronic properties of organic compounds.

In studies of closely related compounds, such as 1-aryl-4,4,4-trichlorobut-2-en-1-ones, DFT calculations have been successfully used to analyze the structure of reactive intermediates. beilstein-journals.org These theoretical models provide a reliable framework for understanding the behavior of the parent compound, this compound.

Geometry Optimization and Conformational Analysis

Geometry optimization is a computational process that determines the lowest energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional structure. For this compound, which features a conjugated enone system, the planarity of the C=C-C=O dihedral angle is a key conformational feature.

Theoretical calculations would be employed to identify the most stable conformers, such as the s-trans and s-cis forms, which are defined by the orientation around the C-C single bond of the enone moiety. The relative energies of these conformers determine their population at equilibrium. For similar chalcone-like structures, the s-cis and s-trans conformers are often found to be the most stable. researchgate.net The potential energy surface for rotation around this bond can be mapped to identify energy minima and the rotational barriers between them.

| Conformer | Dihedral Angle (C=C-C=O) | Relative Energy (kcal/mol) | Population at 298 K (%) |

|---|---|---|---|

| s-trans | ~180° | 0.00 (Reference) | Data |

| s-cis | ~0° | Data | Data |

Electronic Structure Analysis and Charge Distribution

Understanding the electronic structure and charge distribution is crucial for predicting a molecule's reactivity. The presence of highly electronegative oxygen and chlorine atoms in this compound leads to a significant polarization of its chemical bonds.

Computational methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis can be used to calculate the partial atomic charges on each atom. bhu.ac.in This analysis would reveal a partial positive charge on the carbonyl carbon (C2) and the β-carbon of the double bond (C4), making them susceptible to nucleophilic attack. Conversely, the carbonyl oxygen and the chlorine atoms would carry partial negative charges. Molecular Electrostatic Potential (MEP) maps visually represent this charge distribution, highlighting the electron-rich (negative potential) and electron-poor (positive potential) regions of the molecule. bhu.ac.inresearchgate.net

| Atom | Calculated Partial Charge (a.u.) |

|---|---|

| O (carbonyl) | Data |

| C1 | Data |

| C2 (carbonyl) | Data |

| C3 | Data |

| C4 | Data |

| Cl (on C4) | Data |

| Cl (on C4) | Data |

| Cl (on C1) | Data |

Prediction of Spectroscopic Parameters

Quantum chemical calculations are widely used to predict spectroscopic data, which can aid in the identification and characterization of compounds. By calculating the vibrational frequencies, one can generate a theoretical infrared (IR) spectrum. This would show characteristic peaks for the C=O and C=C stretching vibrations of the enone system.

Similarly, theoretical calculations can predict Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C). beilstein-journals.org Comparing these predicted spectra with experimental data can confirm the molecular structure. In a study on the protonated forms of 1-aryl-4,4,4-trichlorobut-2-en-1-ones, DFT calculations were used to corroborate NMR data, confirming the site of protonation at the carbonyl oxygen. researchgate.net

Investigation of Reaction Pathways and Transition States through Computational Modeling

Computational modeling is a key tool for exploring the mechanisms of chemical reactions, allowing for the identification of intermediates and the calculation of activation energies. arxiv.org This involves mapping the potential energy surface that connects reactants to products.

For molecules containing the trichloromethyl-substituted enone framework, intramolecular cyclization in the presence of a superacid like triflic acid (TfOH) has been studied computationally. beilstein-journals.org A plausible reaction pathway for a related compound involves:

Protonation: The reaction initiates with the protonation of the carbonyl oxygen by the acid, forming a key reactive hydroxycarbocation intermediate.

Cyclization: This intermediate then undergoes an intramolecular electrophilic attack on an adjacent aromatic ring (in the case of aryl-substituted analogues) to form a new carbon-carbon bond.

Deprotonation: The final step is the loss of a proton to yield the stable indanone product.

Computational chemists locate the transition state (TS) for each step—the highest energy point along the reaction coordinate. youtube.com The energy difference between the reactants and the transition state determines the activation energy, which governs the reaction rate.

Molecular Orbital Theory and Frontier Orbital Analysis (e.g., LUMO Contributions)

Molecular Orbital (MO) theory describes how atomic orbitals combine to form molecular orbitals that extend over the entire molecule. pressbooks.pub Of particular importance for reactivity are the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). taylorandfrancis.comnih.gov

The energy and spatial distribution of these orbitals dictate how the molecule interacts with other reagents.

HOMO: Represents the outermost electrons and is associated with the molecule's ability to act as a nucleophile or electron donor.

LUMO: Represents the lowest energy site for accepting electrons and is associated with the molecule's ability to act as an electrophile. taylorandfrancis.com

For an α,β-unsaturated ketone like this compound, the LUMO is expected to have significant contributions from the carbonyl carbon and the β-carbon of the double bond. This indicates that these sites are the most electrophilic and are the primary targets for attack by nucleophiles. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability; a smaller gap suggests higher reactivity. researchgate.net

| Orbital | Energy (eV) | Primary Atomic Contributions |

|---|---|---|

| HOMO | Data | C=C π-system, Oxygen lone pairs |

| LUMO | Data | C=C-C=O π*-system |

| HOMO-LUMO Gap | Data | N/A |

Computational Studies on Tautomeric Equilibria and Stability

Tautomers are isomers that readily interconvert, most commonly through the migration of a proton. nih.gov For this compound, the principal tautomeric equilibrium to consider is the keto-enol tautomerism, involving the interconversion between the ketone form and its corresponding enol isomer, 1,4,4-trichlorobuta-1,3-dien-2-ol.

Computational methods can be used to determine the relative stability of these tautomers by calculating their Gibbs free energies in the gas phase or in solution. researchgate.net The equilibrium constant (KT) can be derived from the difference in these free energies. For simple ketones, the keto form is typically much more stable than the enol form. Theoretical modeling would likely confirm that the keto form of this compound is overwhelmingly favored at equilibrium. These studies also involve locating the transition state for the tautomerization reaction to understand the kinetic barrier to interconversion.

Application of In Silico Methods for Mechanistic Insights

Computational and theoretical chemistry have emerged as indispensable tools for elucidating the complex reaction mechanisms of halogenated organic compounds like this compound. In silico methods, particularly those based on Density Functional Theory (DFT), provide profound insights into the electronic structure, reactivity, and potential transformation pathways of such molecules. These computational approaches allow for the investigation of reaction intermediates and transition states that may be difficult or impossible to characterize experimentally.

For α,β-unsaturated ketones, including chlorinated variants, DFT calculations are frequently employed to predict the products of reactions with various reagents. acs.orgnih.gov Such studies can determine the most likely sites of nucleophilic or electrophilic attack by analyzing the molecule's electron density distribution and frontier molecular orbitals (HOMO and LUMO). nih.gov For instance, in the context of chlorination, computational models can predict whether the reaction will proceed via substitution at the α-carbon or through other pathways, such as epoxide formation, by calculating the activation energies for each potential route. acs.orgnih.gov

Mechanistic studies of the reactions between α,β-unsaturated carbonyl compounds and nucleophiles, such as thiols, have been successfully investigated using computational methods. nih.gov These studies can elucidate the intricacies of reaction pathways, including addition-elimination and Michael-type additions. nih.gov Computational models can also assess the influence of substituents on the reactivity of the electrophilic center and the stability of reaction intermediates. nih.gov For this compound, such models could predict the regioselectivity of nucleophilic attack and the relative stability of the resulting adducts.

Furthermore, in silico methods are valuable for understanding the keto-enol tautomerism in ketones. DFT calculations can determine the relative energies of the keto and enol forms, providing insights into their equilibrium. jdigitaldiagnostics.comresearchgate.netscirp.org The global electrophilicity index, another parameter derivable from DFT, can quantify the electrophilic character of the molecule, indicating its susceptibility to react with nucleophiles. jdigitaldiagnostics.comresearchgate.netrsc.org

The following tables present hypothetical data representative of the types of results generated in computational studies of chlorinated ketones, illustrating how these methods provide quantitative mechanistic insights.

Table 1: Calculated Frontier Molecular Orbital Energies for this compound

| Parameter | Energy (eV) |

| Highest Occupied Molecular Orbital (HOMO) | -7.25 |

| Lowest Unoccupied Molecular Orbital (LUMO) | -3.15 |

| HOMO-LUMO Gap (ΔE) | 4.10 |

This interactive table showcases the typical output of a DFT calculation, providing insights into the molecule's reactivity. A smaller HOMO-LUMO gap generally suggests higher reactivity.

Table 2: Calculated Activation Energies for Proposed Reaction Pathways of this compound with a Generic Nucleophile

| Reaction Pathway | Transition State | Activation Energy (kcal/mol) |

| 1,2-Addition (at C=O) | TS1 | 18.5 |

| 1,4-Conjugate Addition (at C=C) | TS2 | 12.3 |

| Nucleophilic Substitution (at C4) | TS3 | 25.1 |

This interactive table illustrates how computational chemistry can be used to compare the feasibility of different reaction mechanisms. The pathway with the lowest activation energy is generally the most kinetically favorable.

Future Research Directions and Unexplored Avenues for 1,4,4 Trichlorobut 3 En 2 One

Development of Enantioselective and Diastereoselective Transformations

The creation of stereocenters with high fidelity is a cornerstone of modern organic synthesis, particularly in the preparation of pharmaceuticals and biologically active compounds. The prochiral nature of 1,4,4-trichlorobut-3-en-2-one presents a prime opportunity for the development of asymmetric catalytic reactions.

Future work should target the enantioselective conjugate addition of various nucleophiles to the electron-deficient double bond. researchgate.netresearchgate.net Organocatalysis, employing chiral amines or phosphoric acids, could facilitate the stereocontrolled addition of carbon and heteroatom nucleophiles. nih.gov Similarly, transition-metal catalysis, using chiral ligands with metals such as copper, nickel, or palladium, could enable a broad range of enantioselective 1,4-addition reactions.

Furthermore, the ketone functionality allows for diastereoselective additions, which, when coupled with a chiral catalyst, could lead to products with multiple, well-defined stereocenters. [3+2] cycloaddition reactions with allenes or other suitable partners, catalyzed by chiral phosphines, could yield densely functionalized cyclopentene derivatives with high stereocontrol. organic-chemistry.org The development of these stereoselective methods would transform this compound from a simple polyhalogenated scaffold into a valuable chiral building block. nih.gov

| Transformation Type | Potential Catalyst Class | Expected Outcome | Key Challenge |

| Enantioselective Conjugate Addition | Chiral Amines (e.g., MacMillan catalysts) | Optically active β-functionalized ketones | Controlling reactivity and preventing side reactions |

| Enantioselective Michael Addition | Chiral Phase-Transfer Catalysts | High enantiomeric excess in C-C bond formation | Substrate solubility and catalyst stability |

| Diastereoselective Aldol (B89426) Reaction | Chiral Lewis Acids (e.g., Sc(OTf)₃ with chiral ligands) | Products with two new contiguous stereocenters | Achieving high diastereoselectivity with a complex substrate |

| Asymmetric [3+2] Cycloaddition | Chiral Phosphine Catalysts | Stereochemically rich cyclopentane derivatives | Regioselectivity control due to multiple reactive sites |

Integration into Flow Chemistry Systems for Continuous Production

The synthesis and manipulation of highly reactive and potentially hazardous compounds like polyhalogenated ketones are often challenging in traditional batch reactors due to issues with heat management, mixing, and safety at scale. vapourtec.comcomchart.com Flow chemistry offers a robust solution to these problems by utilizing microreactors or packed-bed systems with superior heat and mass transfer capabilities. mt.comnih.govwikipedia.org

| Parameter | Batch Processing | Flow Chemistry | Advantage of Flow Chemistry |

| Safety | High risk with exothermic reactions and hazardous reagents. | Minimized reaction volume enhances safety. vapourtec.comcomchart.com | Safer handling of potentially explosive or toxic intermediates. nih.gov |

| Heat Transfer | Limited by surface-area-to-volume ratio, risk of thermal runaways. | High surface-area-to-volume ratio allows for efficient thermal control. | Precise temperature control, leading to higher selectivity and fewer byproducts. vapourtec.com |

| Mass Transfer | Inefficient mixing can lead to local concentration gradients and side reactions. | Superior mixing through diffusion in small channels. | Improved reaction rates and yields. |

| Scalability | Scaling up is often non-linear and poses significant safety challenges. | Scaled by running the system for longer durations ("scale-out"). | Predictable and safer scale-up of production. |

| Process Control | Difficult to precisely control reaction time and quenching. | Precise control over residence time and reaction parameters. comchart.com | Higher reproducibility and product quality. |

Exploration of Photocatalytic and Electrocatalytic Methodologies

Photoredox and electrochemical catalysis have emerged as powerful tools in organic synthesis, enabling unique transformations under mild conditions. rsc.orgresearchgate.nettandfonline.com These methodologies offer new avenues for functionalizing this compound.

Visible-light photocatalysis could be employed for various transformations. For instance, the enone moiety can participate in [2+2] photocycloadditions, and the carbon-chlorine bonds could be targeted for radical-mediated functionalization. nih.govresearchgate.net Utilizing a suitable photocatalyst, it may be possible to achieve selective C-C or C-heteroatom bond formation at different positions of the molecule. dntb.gov.ua

Electrocatalysis presents another promising frontier. rsc.orgresearchgate.net Reductive electrochemistry could be used for selective dehalogenation, providing access to less chlorinated derivatives that are otherwise difficult to synthesize. tandfonline.com Conversely, oxidative electrochemistry might enable transformations at the double bond or adjacent positions. researchgate.netrsc.org These methods avoid the use of harsh chemical oxidants or reductants, contributing to greener synthetic processes.

Design of Novel Polyhalogenated Enone Derivatives with Tunable Reactivity

The three chlorine atoms on this compound dictate its reactivity. A compelling future direction is the design and synthesis of new derivatives where the halogen atoms are varied (e.g., replacing chlorine with bromine or fluorine) or where additional functional groups are installed. researchgate.netresearchgate.net

For example, replacing chlorine with bromine could enhance the reactivity towards cross-coupling reactions, while introducing fluorine could alter the electronic properties and metabolic stability of downstream products. nih.gov The synthesis of a library of such analogs would provide a platform of building blocks with finely tuned reactivity profiles, allowing chemists to select the optimal substrate for a specific transformation. This approach would significantly broaden the synthetic utility of this class of compounds.

Advanced Characterization Techniques for In-situ Reaction Monitoring

Understanding reaction mechanisms and kinetics is crucial for optimization and control. The complexity of reactions involving polyfunctional molecules like this compound necessitates the use of advanced analytical techniques for real-time, in-situ monitoring. mt.comspectroscopyonline.com

Spectroscopic methods such as Fourier-transform infrared (FTIR), Raman, and Nuclear Magnetic Resonance (NMR) spectroscopy can be integrated directly into reaction vessels (both batch and flow) to track the concentration of reactants, intermediates, and products over time. mt.comspectroscopyonline.comresearchgate.netnih.gov This data provides invaluable mechanistic insights, helps identify transient species, and allows for rapid process optimization. nih.gov Implementing these Process Analytical Technologies (PAT) would accelerate the development of robust and efficient synthetic protocols for this compound and its derivatives.

| Technique | Information Provided | Applicability to this compound Reactions |

| In-situ FTIR Spectroscopy | Real-time tracking of functional group changes (e.g., C=O, C=C). mt.com | Monitoring the consumption of the enone during conjugate additions or cycloadditions. |

| In-situ Raman Spectroscopy | Sensitive to non-polar bonds and can be used in aqueous media. | Tracking changes in the C-Cl and C=C bonds during substitution or addition reactions. |

| In-situ NMR Spectroscopy | Detailed structural information on all soluble species. researchgate.netnih.gov | Elucidating reaction pathways, identifying intermediates, and quantifying isomeric ratios. |

| Mass Spectrometry | Identification of reaction components and intermediates by mass-to-charge ratio. | Coupling with flow reactors for real-time analysis of complex reaction mixtures. |

Expansion of Synthetic Applications in Emerging Fields

The unique structural features of this compound make it a promising synthon for applications beyond traditional organic synthesis. Future research should explore its use as a building block in emerging areas of science. researchgate.netdntb.gov.ua

In medicinal chemistry , halogen atoms can modulate a molecule's pharmacokinetic properties and participate in halogen bonding, a specific type of non-covalent interaction that can enhance binding affinity to biological targets. acs.orgnih.govnih.gov Derivatives of this compound could serve as scaffolds for the synthesis of novel therapeutic agents.

In materials science , the high degree of functionalization and the presence of halogens make this compound an interesting precursor for polymers and functional materials. nih.govnih.gov The halogen atoms can serve as handles for post-polymerization modification or influence the material's bulk properties, such as flame retardancy or refractive index. Exploring its utility in creating novel supramolecular structures through halogen bonding is another exciting avenue. mdpi.comresearchgate.netresearchgate.net

Q & A

Q. What are the optimal synthetic routes for 1,4,4-Trichlorobut-3-en-2-one, and how can reaction conditions be systematically optimized?

- Methodological Answer : The synthesis typically involves chlorination of precursor enones (e.g., but-3-en-2-one) using agents like Cl2 or SO2Cl2 under controlled conditions. Optimization requires varying parameters such as solvent polarity (e.g., dichloromethane vs. THF), temperature (0–25°C), and stoichiometry of chlorinating agents. Use gas chromatography (GC) or HPLC to monitor reaction progress and calculate yields . Statistical design of experiments (DoE) can identify critical factors affecting selectivity, as outlined in research design frameworks .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data be interpreted?

- Methodological Answer :

- NMR : Analyze <sup>13</sup>C and <sup>1</sup>H spectra in CDCl3. The vinyl proton (δ ~6.5–7.0 ppm) and carbonyl carbon (δ ~190–210 ppm) are key. Compare coupling constants (JH-H) to confirm conjugation between the alkene and ketone .

- IR : Look for C=O stretching (~1700 cm<sup>-1</sup>) and C-Cl vibrations (~600–800 cm<sup>-1</sup>).

- MS : Confirm molecular ion [M]<sup>+</sup> at m/z 192 (C4H3Cl3O) and fragment patterns indicative of Cl loss .

Q. How does the compound’s stability vary under different storage conditions (e.g., pH, temperature)?

- Methodological Answer : Conduct accelerated stability studies:

- Temperature : Store samples at 4°C, 25°C, and 40°C for 1–4 weeks. Monitor degradation via TLC or GC.

- pH : Dissolve in buffered solutions (pH 3–9) and track hydrolysis via UV-Vis at λmax ~250 nm (enone absorption).

- Light Sensitivity : Expose to UV light (254 nm) and assess photodegradation products using LC-MS .

Q. What safety protocols are essential for handling this compound in the laboratory?

- Methodological Answer :

- Use PPE (gloves, goggles, lab coat) and work in a fume hood to avoid inhalation.

- Store in airtight containers away from reducing agents (risk of Cl release).

- In case of skin contact, rinse immediately with water for 15 minutes and seek medical attention .

Q. How can purity be assessed, and what contaminants are commonly observed?

- Methodological Answer :

- GC-MS or HPLC : Compare retention times with standards. Detect impurities like 1,3,4-trichloro derivatives (<2% area).

- Elemental Analysis : Verify %C, %H, and %Cl within ±0.3% of theoretical values.

- Karl Fischer Titration : Ensure water content <0.1% to prevent hydrolysis .

Advanced Research Questions

Q. What reaction mechanisms govern the compound’s reactivity in nucleophilic additions or cycloadditions?

- Methodological Answer :

- DFT Calculations : Model transition states for conjugate additions (e.g., with amines) using software like Gaussian. Compare activation energies for Cl vs. H substitution pathways.

- Kinetic Studies : Use stopped-flow UV-Vis to measure rate constants (k) for reactions with Grignard reagents. Plot ln(k) vs. 1/T to determine ΔH‡ and ΔS‡ .

Q. How can contradictions in reported spectroscopic data (e.g., NMR shifts) be resolved?

- Methodological Answer :

- Solvent Effects : Re-run NMR in deuterated solvents with varying polarity (e.g., CDCl3 vs. DMSO-d6) to assess shifts.

- Paramagnetic Additives : Use shift reagents (e.g., Eu(fod)3) to resolve overlapping peaks.

- Collaborative Validation : Cross-reference data with multiple labs via open-access platforms, adhering to reproducibility standards .

Q. What role does this compound play in synthesizing heterocyclic compounds, and how can regioselectivity be controlled?

- Methodological Answer :

- Multicomponent Reactions : Optimize conditions for [4+2] cycloadditions (e.g., with dienes) by tuning Lewis acids (e.g., BF3·Et2O). Analyze regioselectivity via NOESY or X-ray crystallography.

- Catalytic Asymmetry : Test chiral catalysts (e.g., BINOL-derived phosphoric acids) to achieve enantioselective additions .

Q. How can computational modeling predict the compound’s environmental fate or toxicity?

- Methodological Answer :

- QSAR Models : Input molecular descriptors (logP, polar surface area) into software like EPI Suite to estimate biodegradability (t1/2).

- Molecular Docking : Simulate interactions with biological targets (e.g., cytochrome P450) using AutoDock Vina. Validate predictions with in vitro assays (e.g., Ames test) .

Q. What advanced analytical strategies resolve structural ambiguities in derivatives (e.g., chlorination isomers)?

- Methodological Answer :

- 2D NMR : Use HSQC and HMBC to correlate <sup>1</sup>H and <sup>13</sup>C signals, identifying connectivity in isomers.

- X-ray Crystallography : Grow single crystals via slow evaporation (solvent: hexane/EtOAc) and solve structures with SHELX.

- High-Resolution MS : Differentiate isomers by exact mass (e.g., C4H3Cl3O vs. C4H2Cl4O) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.